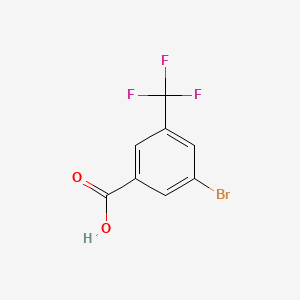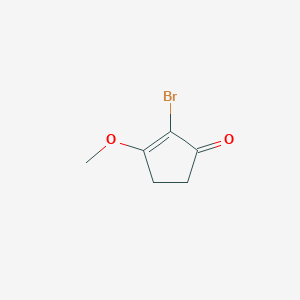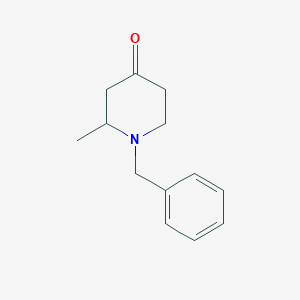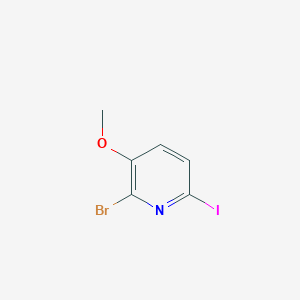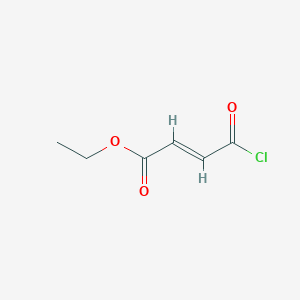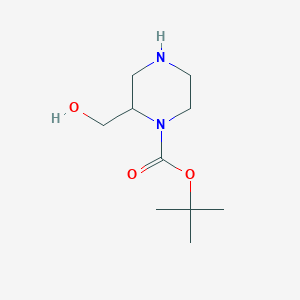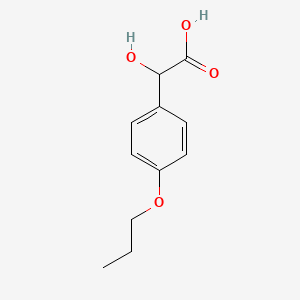
2-hydroxy-2-(4-propoxyphenyl)acetic Acid
説明
The compound of interest, 2-hydroxy-2-(4-propoxyphenyl)acetic Acid, is a derivative of phenoxyacetic acid, which is a class of compounds known for their biological activities and potential applications in various fields, including medicine and agriculture. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their hypolipidemic activities, molecular interactions, and crystal structures, which can provide insights into the properties and applications of the compound .
Synthesis Analysis
The synthesis of related phenoxyacetic acid derivatives has been explored in several studies. For instance, 3-(4-Phenoxybenzoyl) propionic acids were prepared and tested for hypolipidemic activity, indicating that the synthesis of such compounds is feasible and can lead to biologically active molecules . Additionally, the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester was achieved with high yield and purity, demonstrating the synthetic accessibility of complex phenoxyacetic acid derivatives .
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid were determined, revealing details about the hydrogen bonding and molecular conformations . Similarly, the structure of a complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid provided insights into the host-guest interactions and the conformation of the phenoxyacetic acid moiety within the complex .
Chemical Reactions Analysis
The chemical reactivity of phenoxyacetic acid derivatives can be inferred from studies on similar compounds. For instance, the Thia-Michael addition reaction was used to synthesize a thiazolidin derivative, showcasing the potential for diverse chemical transformations involving phenoxyacetic acid derivatives . Moreover, the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species as biocatalysts highlights the stereoselective nature of reactions involving these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives can vary widely depending on the substituents and molecular structure. The studies on related compounds provide some insights, such as the determination of absolute configuration using NMR techniques , and the analysis of (2,4-dichlorophenoxy)acetic acid in commercial formulations using gas-liquid chromatography . These techniques are crucial for understanding the behavior of such compounds under different conditions and their potential applications.
科学的研究の応用
Synthesis and Spectroscopic Identification
Research by Azeez and Hamad (2017) focused on synthesizing new compounds containing the 1,3,4-Thiadiazole unit using 4-n-propoxy benzoic acid, which is closely related to 2-hydroxy-2-(4-propoxyphenyl)acetic acid. This study is significant for understanding the chemical properties and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Azeez & Hamad, 2017).
Ionizing Radiation in Degradation Studies
Zona, Solar, and Gehringer (2002) investigated the degradation of herbicides like 2,4-dichlorophenoxyacetic acid using ionizing radiation. Their study offers insights into the environmental impact and degradation pathways of similar chemical compounds, including 2-hydroxy-2-(4-propoxyphenyl)acetic acid (Zona, Solar, & Gehringer, 2002).
Biotransformation Research
Majewska (2015) explored the biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid. This research is pertinent for understanding the metabolic pathways and potential biotechnological applications of 2-hydroxy-2-(4-propoxyphenyl)acetic acid (Majewska, 2015).
Photocatalytic Degradation
Mehralipour and Kermani (2021) studied the photocatalytic degradation of 2–4 Dichlorophenoxyacetic acid. This research highlights the potential of photocatalytic processes in the degradation and environmental management of compounds similar to 2-hydroxy-2-(4-propoxyphenyl)acetic acid (Mehralipour & Kermani, 2021).
Sugar Fragmentation in the Maillard Reaction
Davidek et al. (2006) investigated sugar fragmentation in the Maillard reaction, which has implications for understanding the behavior of compounds like 2-hydroxy-2-(4-propoxyphenyl)acetic acid in complex biochemical processes (Davidek, Devaud, Robert, & Blank, 2006).
Derivatization of Acidic Herbicides
Rompa, Kremer, and Zygmunt (2004) explored derivatization methods for phenoxy acid herbicides, providing insights into analytical techniques that could be applicable to 2-hydroxy-2-(4-propoxyphenyl)acetic acid (Rompa, Kremer, & Zygmunt, 2004).
Acylation of Resorcinol with Acetic Acid
Yadav and Joshi (2002) focused on the green route for acylation of resorcinol with acetic acid, which could be relevant for the chemical manipulation and potential applications of 2-hydroxy-2-(4-propoxyphenyl)acetic acid in green chemistry (Yadav & Joshi, 2002).
Safety And Hazards
This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation, respectively . The precautionary statements are P280, P305+P351+P338, suggesting that protective gloves should be worn, and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present .
特性
IUPAC Name |
2-hydroxy-2-(4-propoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMYNPCDNGWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446445 | |
| Record name | 2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |
CAS RN |
79694-16-9 | |
| Record name | 4-Propoxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79694-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-hydroxy-4-propoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




